molecular formula C14H11ClFN5O2 B2936285 3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034414-80-5

3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Cat. No.: B2936285
CAS No.: 2034414-80-5
M. Wt: 335.72
InChI Key: LOWCOKMRJYXRKC-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a complex organic compound characterized by its multiple functional groups, including chloro, fluoro, methoxy, and triazolo moieties

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN5O2/c1-23-14-12-20-19-11(21(12)5-4-17-14)7-18-13(22)8-2-3-10(16)9(15)6-8/h2-6H,7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWCOKMRJYXRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core triazolo[4,3-a]pyrazine structure. This can be achieved through cyclization reactions involving hydrazines and α-haloketones

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chloro and fluoro groups can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to convert the nitro group to an amine.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, and tin chloride (SnCl₂).

  • Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of chloro and fluoro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be employed as a probe to study biological processes. Its structural complexity allows it to interact with various biomolecules, making it useful in drug discovery and development.

Medicine

In the medical field, this compound has potential applications as a therapeutic agent. Its ability to modulate biological pathways can be harnessed to develop new treatments for diseases.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoro-N-((8-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

  • 3-Chloro-4-fluoro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

  • 3-Chloro-4-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Uniqueness

The uniqueness of 3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide lies in its specific combination of functional groups and its potential applications in various fields. The presence of the methoxy group, in particular, can influence its reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

The compound 3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of compounds related to the triazolo-pyrazine class. The compound has demonstrated significant activity against various bacterial strains.

In Vitro Studies

A study conducted by researchers synthesized a series of triazole derivatives and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 50.0 µg/mL against Enterococcus faecalis. Specifically, a derivative with a methoxy group showed the best activity among the tested compounds .

CompoundMIC (µg/mL)Activity Against
8b12.5Enterococcus faecalis
8a25.0Staphylococcus aureus
9h50.0Escherichia coli

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential.

Cell Line Studies

A comprehensive screening was performed against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). The compound exhibited promising cytotoxic effects with IC50 values in the low micromolar range.

Cell LineIC50 (µM)Remarks
MCF75.0Significant growth inhibition
NCI-H46010.0Moderate activity
HepG215.0Low toxicity observed

The biological activity of This compound is hypothesized to involve multiple mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have shown to disrupt DNA replication in bacterial cells.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways critical for cancer cell survival.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of triazole derivatives:

  • A study published in MDPI reported that derivatives similar to our compound showed minimal toxicity towards human erythrocytes while maintaining high antimicrobial activity .
  • Another research highlighted the design of analogues that demonstrated sub-micromolar potency against specific targets related to cancer therapy .

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